3,3-Dimetil-1-butanol

Descripción general

Descripción

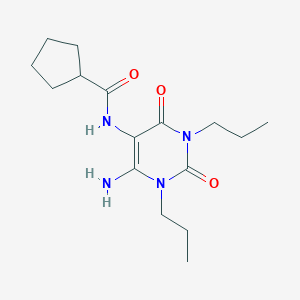

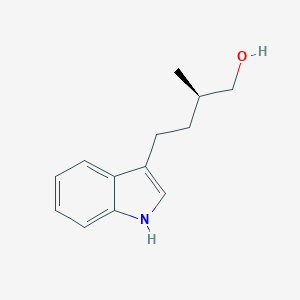

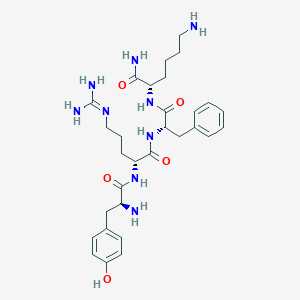

3,3-Dimethyl-1-butanol is an organic compound belonging to the class of alcohols. It is also known as neohexanol. The compound has the molecular formula C6H14O and a molar mass of 102.17 g/mol. It is a colorless liquid with a boiling point of 143°C and a melting point of -60°C . This compound is structurally characterized by a butanol backbone with two methyl groups attached to the third carbon atom.

Aplicaciones Científicas De Investigación

3,3-Dimethyl-1-butanol has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

The primary target of 3,3-Dimethyl-1-butanol (DMB) is the microbial formation of trimethylamine (TMA) in the gut of mice and humans . TMA is a gut microbiota-dependent metabolite of dietary choline and L-carnitine .

Mode of Action

DMB inhibits the formation of TMA, thereby reducing plasma levels of trimethylamine N-oxide (TMAO) after choline or carnitine supplementation . TMAO is a metabolite of TMA and is associated with cardiovascular diseases .

Biochemical Pathways

DMB’s action affects the biochemical pathway involving TMA and TMAO. By inhibiting TMA formation, DMB reduces TMAO levels in the plasma. This action consequently inhibits choline-enhanced endogenous macrophage foam cell formation and atherosclerotic lesion development in mice .

Pharmacokinetics

It is known that dmb is orally active , suggesting that it can be absorbed through the digestive tract. More research is needed to fully understand the pharmacokinetics of DMB.

Result of Action

The inhibition of TMA formation by DMB leads to a reduction in plasma TMAO levels. This results in the inhibition of choline-enhanced endogenous macrophage foam cell formation and atherosclerotic lesion development in mice, without alterations in circulating cholesterol levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DMB. For instance, DMB is found in some balsamic vinegars, red wines, and some cold-pressed extra virgin olive oils and grape seed oils . The presence of DMB in these food items suggests that diet can influence the availability and efficacy of DMB.

Análisis Bioquímico

Biochemical Properties

DMB has been shown to inhibit the formation of microbial trimethylamine (TMA) in mice and in human feces . This inhibition reduces plasma trimethylamine N-oxide (TMAO) levels after choline or carnitine supplementation . The interaction between DMB and these biomolecules, particularly enzymes involved in TMA formation, is crucial in understanding its biochemical role.

Cellular Effects

DMB has been found to have significant effects on various types of cells and cellular processes. For instance, it inhibits choline-enhanced endogenous macrophage foam cell formation . This inhibition consequently prevents the development of atherosclerotic lesions in mice, without altering circulating cholesterol levels .

Molecular Mechanism

The molecular mechanism of DMB involves its interaction with microbial TMA formation. By inhibiting this process, DMB reduces the levels of TMAO in the plasma after choline or carnitine supplementation . This effect is believed to be due to DMB’s structural similarity to choline, allowing it to interfere with the enzymes involved in TMA formation.

Temporal Effects in Laboratory Settings

In laboratory settings, DMB has been shown to have long-term effects on cellular function. For example, chronic (16-week) exposure to DMB did not show any evidence of toxicity in mice . This suggests that DMB is stable and does not degrade significantly over time, making it suitable for long-term studies.

Metabolic Pathways

DMB is involved in the metabolic pathway of choline and carnitine. It inhibits the formation of TMA, a metabolite of choline and carnitine, thereby reducing the levels of TMAO in the plasma . This suggests that DMB interacts with the enzymes involved in this metabolic pathway.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,3-Dimethyl-1-butanol can be synthesized through various methods. One common method involves the Grignard reaction, where formaldehyde reacts with a Grignard reagent such as tert-butylmagnesium chloride. The reaction is followed by hydrolysis to yield 3,3-Dimethyl-1-butanol . The reaction conditions typically involve an ether solvent and a controlled temperature to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of 3,3-Dimethyl-1-butanol often involves the use of low-cost raw materials such as halogenated neopentane, magnesium, and formaldehyde. The process includes steps like hydrolysis, extraction, and distillation to obtain the final product . This method is advantageous due to its cost-effectiveness and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 3,3-Dimethyl-1-butanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3,3-Dimethylbutyraldehyde.

Reduction: It can be reduced to form 3,3-Dimethylbutane.

Substitution: It can react with hydrogen halides to form alkyl halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Hydrogen halides like hydrogen chloride or hydrogen bromide in the presence of a catalyst such as zinc chloride.

Major Products:

Oxidation: 3,3-Dimethylbutyraldehyde.

Reduction: 3,3-Dimethylbutane.

Substitution: Alkyl halides such as 3,3-Dimethyl-1-chlorobutane.

Comparación Con Compuestos Similares

3,3-Dimethylbutyraldehyde: An oxidation product of 3,3-Dimethyl-1-butanol.

3,3-Dimethylbutane: A reduction product of 3,3-Dimethyl-1-butanol.

3,3-Dimethyl-1-chlorobutane: A substitution product of 3,3-Dimethyl-1-butanol.

Uniqueness: 3,3-Dimethyl-1-butanol is unique due to its structural similarity to choline, which allows it to inhibit microbial trimethylamine formation effectively. This property makes it valuable in medical research for conditions like atherosclerosis and rheumatoid arthritis .

Propiedades

IUPAC Name |

3,3-dimethylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXCSEISVMREAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060796 | |

| Record name | 3,3-Dimethyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an odor like alcohol; [Alfa Aesar MSDS] | |

| Record name | 3,3-Dimethyl-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10130 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

624-95-3, 26401-20-7 | |

| Record name | 3,3-Dimethyl-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylbutan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Hexyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026401207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-DIMETHYL-1-BUTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 3,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3-Dimethyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIMETHYL-1-BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543OYD666T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3,3-Dimethyl-1-butanol acts as an inhibitor of trimethylamine (TMA) lyases, enzymes produced by gut bacteria that convert dietary choline, L-carnitine, and betaine into TMA. [, ] By inhibiting TMA lyases, DMB reduces the production of TMA, which is subsequently oxidized in the liver to trimethylamine N-oxide (TMAO). [, ] TMAO has been identified as a risk factor for various cardiovascular diseases, including atherosclerosis and thrombosis. [, ] Therefore, by reducing TMAO levels, DMB exhibits protective effects against these conditions. [, ]

A:

- Spectroscopic Data: Spectroscopic data, including IR, 1H NMR, and 13C NMR, confirm the structure of 3,3-Dimethyl-1-butanol. [] For detailed spectroscopic data, refer to the provided reference.

A: 3,3-Dimethyl-1-butanol is not typically employed as a catalyst. Its primary mechanism of action revolves around the inhibition of TMA lyase, an enzymatic function. [, ]

A: Yes, computational methods like density functional theory (DFT) have been used to investigate the vibrational spectra of 3,3-Dimethyl-1-butanol and its isomers. [] These calculations help understand the molecular vibrations and interactions within the molecule.

A: While research has focused on the therapeutic potential of 3,3-Dimethyl-1-butanol, detailed pharmacokinetic and pharmacodynamic data, including absorption, distribution, metabolism, and excretion (ADME) profiles, are not extensively reported in the provided research. [] Further investigations in this area are crucial to understand its behavior in vivo, optimize dosage regimens, and ensure its safe and effective use in clinical settings.

A: The provided research does not extensively discuss the development of resistance to 3,3-Dimethyl-1-butanol. [] Since its mechanism involves inhibiting bacterial enzymes (TMA lyases), there is a theoretical possibility of resistance developing over time, similar to antibiotic resistance. Further research is needed to explore this aspect and investigate strategies to mitigate potential resistance.

A: While 3,3-Dimethyl-1-butanol is generally considered safe and found naturally in some food sources, comprehensive toxicology studies are limited. [, ] Long-term studies are needed to assess potential chronic toxicity and evaluate its safety profile for prolonged use in humans.

A: Various analytical techniques, including gas chromatography (GC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy, have been employed in the studies to quantify 3,3-Dimethyl-1-butanol and its metabolites, such as TMA and TMAO. [, , , , ]

A: Information regarding the environmental impact and degradation of 3,3-Dimethyl-1-butanol is scarce in the provided research. [] Given its potential use as a therapeutic, investigating its environmental fate and developing strategies for its sustainable production and disposal would be crucial.

A: While 3,3-Dimethyl-1-butanol is expected to have good solubility in common solvents, specific dissolution and solubility studies are not detailed in the provided research. [] Investigating its dissolution rate and solubility in various media, especially under physiological conditions, would provide insights into its absorption and bioavailability.

A: The provided research does not focus on the immunogenicity or immunological responses to 3,3-Dimethyl-1-butanol. [] Assessing its potential to induce immune responses, including hypersensitivity or allergic reactions, would be essential in evaluating its safety profile for therapeutic applications.

A: The provided research does not delve into the interactions of 3,3-Dimethyl-1-butanol with drug transporters. [] Investigating such interactions would be crucial for understanding its absorption, distribution, and potential drug-drug interactions, particularly if it's intended for therapeutic use.

A: Detailed information regarding the biocompatibility and biodegradability of 3,3-Dimethyl-1-butanol is limited in the provided research. [] Assessing its compatibility with biological systems and its biodegradability would be important considerations for its therapeutic application, particularly for long-term use.

A: Research exploring alternative TMA inhibitors is ongoing. [] While some compounds show promise, further research is necessary to compare their efficacy, safety, and cost-effectiveness with 3,3-Dimethyl-1-butanol.

A: Specific information regarding the recycling and waste management of 3,3-Dimethyl-1-butanol is not extensively discussed in the provided research. [] As research progresses and if it advances toward large-scale production and use, developing environmentally friendly strategies for its recycling and disposal would be crucial.

A: Research on 3,3-Dimethyl-1-butanol leverages existing infrastructure and resources available for chemical synthesis, analytical chemistry, and preclinical studies. [] Various academic institutions and research laboratories are actively involved in this area, employing techniques like spectroscopy, chromatography, and animal models to further our understanding of this compound.

A: While 3,3-Dimethyl-1-butanol has been known chemically for a while, its recent emergence as a potential therapeutic targeting TMAO is a relatively new development. [] Key milestones include the identification of its TMA lyase inhibitory activity and the demonstration of its efficacy in reducing TMAO levels and ameliorating disease progression in preclinical models. [, ]

A: Research on 3,3-Dimethyl-1-butanol highlights the interplay between chemistry, biology, and medicine. It involves collaboration between synthetic chemists, microbiologists, pharmacologists, and clinicians to explore its therapeutic potential. The findings also contribute to our understanding of the gut microbiota's role in human health and disease. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.